molecular formula C19H23N3 B3157612 Cinchonan-9-amine, (8a,9S)- CAS No. 850409-61-9

Cinchonan-9-amine, (8a,9S)-

Cat. No.: B3157612
CAS No.: 850409-61-9
M. Wt: 293.4 g/mol
InChI Key: ILZIKKYERYJBJZ-LSOMNZGLSA-N
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Description

Cinchonan-9-amine, (8a,9S)- is a chemical compound that belongs to the class of cinchona alkaloids. It is an alkaloid which belongs to the quinoline family of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonan-9-amine, (8a,9S)- can be synthesized through various synthetic routes. One common method involves the transformation of known cinchona alkaloids into the desired compound by modifying the functional groups. For example, the 9-hydroxyl group of cinchona alkaloids can be converted into a 9-amino group, significantly improving the catalytic performances .

Industrial Production Methods

Industrial production methods for Cinchonan-9-amine, (8a,9S)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-amine, (8a,9S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.

Scientific Research Applications

Cinchonan-9-amine, (8a,9S)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, improving the yield and enantioselectivity of various chemical reactions.

    Biology: The compound’s biological activity makes it a valuable tool in studying biological processes and developing new drugs.

    Industry: The compound is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Cinchonan-9-amine, (8a,9S)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a chiral phase-transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing the reaction rate and selectivity . The amino group in the compound plays a crucial role in its catalytic performance.

Comparison with Similar Compounds

Similar Compounds

  • Cinchonidine
  • Quinidine
  • (DHQ)2AQN
  • ®-(+)-1,1′-Binaphthyl-2,2′-diamine
  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Uniqueness

Cinchonan-9-amine, (8a,9S)- is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activity and catalytic performance. Compared to other similar compounds, it offers improved yield and enantioselectivity in asymmetric synthesis reactions .

Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZIKKYERYJBJZ-LSOMNZGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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